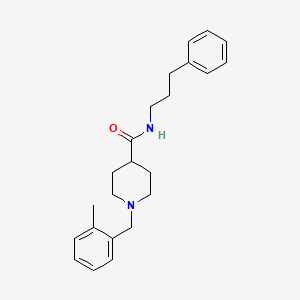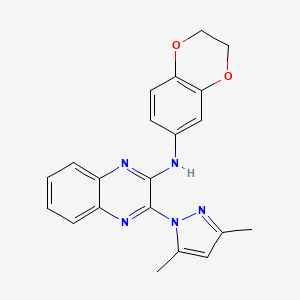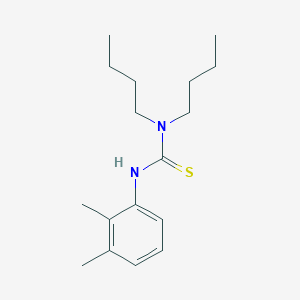![molecular formula C18H21NOS B4621995 N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4621995.png)
N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, including reactions of thiophene derivatives with various electrophiles, leading to a variety of products with potential biological activities. For instance, compounds synthesized from reactions involving ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate have shown to exhibit insecticidal activity, highlighting the synthetic versatility and potential applications of thiophene derivatives in developing bioactive molecules (Bakhite et al., 2023).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of such compounds. The crystal structure of similar compounds has been established through spectral analysis and X-ray diffraction studies, revealing detailed geometric parameters and intramolecular interactions that stabilize the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Chemoselective reactions involving similar compounds, such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with electrophiles have been studied, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These reactions demonstrate the compound's reactivity towards dihaloalkanes and aldehydes, showcasing its chemical versatility (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of compounds can be determined through various spectroscopic techniques and computational studies. For instance, the structural, vibrational, and electronic properties of similar compounds have been extensively studied using IR, NMR, UV-Vis spectroscopy, and DFT calculations, providing insights into their stability and reactivity (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties of such compounds are influenced by their molecular structure. Studies on similar molecules have explored their corrosion inhibition efficiency, showcasing how molecular structure affects their ability to inhibit corrosion on metal surfaces, thus highlighting the potential application of these compounds in material science (Djenane et al., 2019).
Applications De Recherche Scientifique
Antimicrobial Activity
Research on compounds structurally related to N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide, such as thio-substituted ethyl nicotinate derivatives, reveals significant antimicrobial activities. For instance, thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives have been synthesized and screened for their in vitro antimicrobial activities, showing potential against various microbial strains (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Corrosion Inhibition
Compounds like Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate have been studied for their efficiency in inhibiting corrosion of mild steel in acidic environments, suggesting the potential of N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide derivatives in similar applications (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Anticancer Activity
The design, synthesis, and evaluation of compounds bearing similarities to N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide have indicated significant anticancer activities. For example, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides show promising anticancer activities against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Chemical Synthesis and Reactivity
The chemoselective reactions and synthesis of related compounds, such as chiral hexahydro-4-pyrimidinones and oxazolidines from N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, highlight the chemical versatility and potential applications in the synthesis of novel compounds with various biological and chemical properties (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepulveda-arques, 2002).
Recovery of Precious Metals
Thioamide derivatives have been evaluated for their efficacy in recovering palladium(II) from complex chloride solutions, indicating potential industrial applications for N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide derivatives in metal recovery and recycling processes (Ortet & Paiva, 2015).
Propriétés
IUPAC Name |
N-[2-(2-methylphenyl)sulfanylethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-15-7-5-6-10-17(15)21-14-13-19-18(20)12-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEKCRXLZSSGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)

![ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)

![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide](/img/structure/B4621946.png)


![2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4621963.png)
![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)
![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)
![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621980.png)
![2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4621987.png)
![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)
![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)